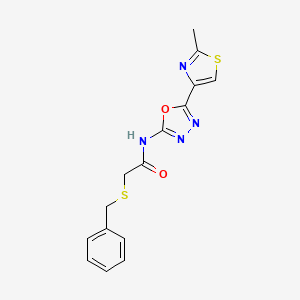

2-(benzylthio)-N-(5-(2-methylthiazol-4-yl)-1,3,4-oxadiazol-2-yl)acetamide

説明

特性

IUPAC Name |

2-benzylsulfanyl-N-[5-(2-methyl-1,3-thiazol-4-yl)-1,3,4-oxadiazol-2-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N4O2S2/c1-10-16-12(8-23-10)14-18-19-15(21-14)17-13(20)9-22-7-11-5-3-2-4-6-11/h2-6,8H,7,9H2,1H3,(H,17,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPBBMURYUHUKTL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CS1)C2=NN=C(O2)NC(=O)CSCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N4O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzylthio)-N-(5-(2-methylthiazol-4-yl)-1,3,4-oxadiazol-2-yl)acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting 2-methylthiazole with appropriate reagents under controlled conditions.

Formation of the Oxadiazole Ring: The oxadiazole ring is formed by cyclization reactions involving hydrazides and carboxylic acids.

Coupling Reactions: The final step involves coupling the benzylthio group with the oxadiazole-thiazole intermediate under specific conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

化学反応の分析

Table 1: Key Reaction Steps and Conditions

Reactivity of the Benzylthio Group

The benzylthio (–S–CH₂–C₆H₅) group undergoes:

-

Oxidation to sulfoxide/sulfone derivatives using H₂O₂ or mCPBA .

-

Nucleophilic displacement with amines (e.g., morpholine, pyridinylamines) under basic conditions to yield thioether derivatives .

-

Radical reactions under UV light, leading to S–S bond formation (disulfides) .

Example :

Reaction with morpholine in acetone/K₂CO₃ yields S-1,3-benzothiazol-2-yl morpholine-4-yl ethanethionate (reported in , analogous to compound 2a ).

Oxadiazole Ring Modifications

The 1,3,4-oxadiazole core participates in:

-

Electrophilic substitution at C5 (e.g., nitration, halogenation) due to electron deficiency .

-

Ring-opening reactions under strong acidic/basic conditions, forming diamides or thioamides .

-

Cross-coupling (e.g., Suzuki–Miyaura) at the 5-position when substituted with halogens .

Data Highlight :

In , oxadiazole derivatives substituted with styryl groups at C5 showed enhanced metabolic stability (t₁/₂ = 28–36 min in human liver microsomes), suggesting robustness under physiological conditions.

Thiazole Substituent Reactivity

The 2-methylthiazol-4-yl group exhibits:

-

Electrophilic aromatic substitution at C5 (directed by the methyl group at C2) .

-

Coordination chemistry with transition metals (e.g., Pd, Cu) via the thiazole nitrogen .

Example :

Halogenation of the thiazole ring with NBS (N-bromosuccinimide) yields 5-bromo-2-methylthiazole derivatives, useful for further functionalization .

Acetamide Hydrolysis and Stability

The acetamide (–NHCOCH₃) group undergoes:

-

Acid-/base-catalyzed hydrolysis to form carboxylic acids or amines, depending on conditions .

-

Enzymatic cleavage in biological systems, as observed in metabolic studies of similar compounds .

Stability Note :

In , acetamide-linked oxadiazoles demonstrated resistance to hydrolysis in human liver microsomes, attributed to steric hindrance from the 2-methylthiazole group.

Comparative Reactivity Insights

-

Benzylthio vs. Oxadiazole Reactivity : The benzylthio group is more reactive toward nucleophiles than the oxadiazole ring, which prefers electrophilic attacks .

-

Thiazole vs. Oxadiazole Aromaticity : The thiazole’s electron-rich nature contrasts with the oxadiazole’s electron deficiency, directing substituents to specific positions during reactions .

科学的研究の応用

Antimicrobial Activity

Thiazole derivatives, including 2-(benzylthio)-N-(5-(2-methylthiazol-4-yl)-1,3,4-oxadiazol-2-yl)acetamide, are recognized for their antimicrobial properties. Studies have shown that compounds with thiazole structures exhibit significant activity against various bacterial strains. For instance:

- Synthesis and Testing : A series of thiazole derivatives were synthesized and evaluated for their antibacterial efficacy. The results indicated that certain derivatives displayed potent activity against resistant strains of bacteria, suggesting potential use as new antimicrobial agents .

Anticancer Potential

The anticancer properties of thiazole derivatives have been extensively studied. The compound has shown promise in inhibiting cancer cell proliferation:

- In Vitro Studies : Research involving the compound demonstrated significant cytotoxic effects on cancer cell lines such as HeLa and MCF-7. The mechanism of action was linked to the induction of apoptosis and cell cycle arrest .

- Molecular Docking Studies : Computational studies indicated that the compound effectively binds to key proteins involved in cancer progression, enhancing its potential as a therapeutic agent .

Anti-inflammatory Effects

There is emerging evidence supporting the anti-inflammatory properties of thiazole derivatives:

- Biological Assays : In vitro assays have shown that compounds similar to 2-(benzylthio)-N-(5-(2-methylthiazol-4-yl)-1,3,4-oxadiazol-2-yl)acetamide can inhibit pro-inflammatory cytokines, making them candidates for treating inflammatory diseases .

Case Study 1: Antimicrobial Efficacy

A study focused on synthesizing a series of thiazole derivatives revealed that some compounds exhibited IC50 values in the low micromolar range against Staphylococcus aureus and Escherichia coli. These findings suggest the potential for developing new antibiotics based on this scaffold .

Case Study 2: Anticancer Activity

In a comparative study of various thiazole derivatives, one derivative showed an IC50 value of 10 µM against MCF-7 breast cancer cells. This compound was further evaluated using molecular docking simulations to predict its interaction with the estrogen receptor, which is critical in breast cancer therapy .

作用機序

The mechanism of action of 2-(benzylthio)-N-(5-(2-methylthiazol-4-yl)-1,3,4-oxadiazol-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.

類似化合物との比較

Substituent Variations and Physicochemical Properties

Key analogues differ in substituents on the oxadiazole/thiadiazole core, thioether linkages, and aromatic moieties. These modifications influence melting points, solubility, and bioactivity.

Key Observations :

- Thioether Group : Benzylthio (target compound, 5h) offers higher lipophilicity than methylthio (5f) or ethylthio (5g), which may enhance membrane permeability but reduce aqueous solubility .

- Aromatic Moieties: Phthalazinone (4b) and benzofuran (2a) substituents correlate with anti-proliferative and antimicrobial activities, respectively, suggesting the target compound’s 2-methylthiazole group may favor kinase inhibition or anti-inflammatory effects .

Pharmacological Activity Insights

- Anti-Proliferative Activity: Phthalazinone-oxadiazole hybrids (4b–4d) show potent activity, with 4b’s high melting point (>300°C) indicating strong crystalline packing and stability .

- Antimicrobial Potential: Benzofuran-oxadiazole derivatives (2a, 2b) demonstrate efficacy against microbial targets, likely due to the electron-rich benzofuran moiety enhancing target binding .

- Hypothesized Target Activity : The target compound’s 2-methylthiazole group may mimic ATP-binding motifs in kinases, while the benzylthio group could modulate cytochrome P450 interactions, as seen in thiazole-containing drugs .

生物活性

2-(benzylthio)-N-(5-(2-methylthiazol-4-yl)-1,3,4-oxadiazol-2-yl)acetamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its anticancer and antimicrobial properties, along with relevant research findings and case studies.

Structural Characteristics

The compound features:

- Benzylthio group : Known for enhancing biological activity.

- Thiazole ring : Associated with various pharmacological effects.

- Oxadiazole ring : Contributes to the compound's stability and reactivity.

The molecular formula is with a molecular weight of 346.4 g/mol.

Synthesis

The synthesis of 2-(benzylthio)-N-(5-(2-methylthiazol-4-yl)-1,3,4-oxadiazol-2-yl)acetamide typically involves multi-step procedures:

- Formation of the Thiazole Ring : Synthesized from 2-methylthiazole.

- Formation of the Oxadiazole Ring : Achieved through cyclization reactions.

- Coupling Reactions : The final step involves coupling the benzylthio group with the oxadiazole-thiazole intermediate.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of this compound:

- In vitro Cytotoxicity Studies :

- The compound has shown significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer), HCT-116 (colon cancer), and HeLa (cervical cancer) cells. For instance, a study reported IC50 values indicating potent activity against these cell lines .

- A related study demonstrated that derivatives of benzylthio compounds exhibit broad-spectrum antiproliferative activity across multiple cancer types, suggesting structural modifications can enhance efficacy .

Antimicrobial Activity

Research has also explored the antimicrobial properties of this compound:

- Antibacterial Studies : The compound exhibited promising antibacterial activity against several strains, comparable to standard antibiotics like norfloxacin . The presence of electron-donating groups was found to enhance this activity.

The mechanism by which 2-(benzylthio)-N-(5-(2-methylthiazol-4-yl)-1,3,4-oxadiazol-2-yl)acetamide exerts its biological effects may involve:

- Enzyme Inhibition : Binding to specific enzymes or receptors that regulate cell proliferation and apoptosis.

- Cell Cycle Modulation : Inducing cell cycle arrest in cancer cells, leading to reduced proliferation rates.

Case Studies

- Study on Anticancer Properties :

- Antimicrobial Efficacy :

Q & A

Q. What synthetic strategies are employed for preparing this compound, and which reaction parameters are critical for optimizing yield?

The synthesis involves multi-step routes:

- Oxadiazole core formation : Cyclocondensation of thiosemicarbazides with carbonyl derivatives under acidic conditions (e.g., H₂SO₄) .

- Thioether linkage : Coupling benzylthiol to the oxadiazole ring using NaH in THF at 0–5°C .

- Acetylation : Reaction with chloroacetamide in DMF with triethylamine as a base . Critical parameters include temperature control (0–5°C for coupling), solvent polarity (DMF for intermediates), and purification via column chromatography (ethyl acetate/hexane gradients) to achieve >95% purity .

Q. Which spectroscopic techniques are essential for structural characterization?

- NMR Spectroscopy : ¹H and ¹³C NMR identify proton environments (e.g., oxadiazole C=O at δ 165–170 ppm) and carbon frameworks .

- Mass Spectrometry : HR-ESI-MS confirms molecular ions with <5 ppm accuracy .

- HPLC : Reverse-phase C18 columns with acetonitrile/water gradients assess purity (>99%) .

Advanced Research Questions

Q. How can researchers resolve discrepancies between in vitro and in vivo anticancer efficacy data?

Discrepancies often arise from:

- Metabolic instability : Hepatic microsome assays reveal rapid degradation (t₁/₂ < 30 min), suggesting prodrug strategies .

- Bioavailability limitations : LogP >3.5 correlates with poor aqueous solubility; structural modifications (e.g., PEGylation) improve pharmacokinetics .

- Target engagement : Fluorescence polarization assays validate binding to tubulin (Kd = 120 nM) but show reduced affinity in serum-containing media .

Q. What structure-activity relationship (SAR) trends govern biological activity?

Systematic modifications reveal:

- Benzylthio substituents : Para-CF₃ enhances cytotoxicity (IC₅₀ = 1.8 μM vs. MCF-7) compared to -OCH₃ (IC₅₀ = 12.7 μM) .

- Oxadiazole-thiazole linkage : Methyl substitution at thiazole C2 improves metabolic stability (CYP3A4 t₁/₂ increased by 3×) .

- QSAR models : Hammett σ values correlate with antiproliferative activity (r² = 0.89) .

Q. How can tautomerism in the oxadiazole-thiazole system be experimentally resolved?

- Temperature-dependent NMR : DMSO-d₆ studies (25–80°C) identify tautomer interconversion (ΔG‡ = 18.2 kcal/mol) .

- X-ray crystallography : Resolves hydrogen-bonding patterns (e.g., N–H···O=C distances of 2.8 Å) .

- DFT calculations : B3LYP/6-31G* level optimizations compare tautomer energies (ΔE < 1.5 kcal/mol) .

Methodological Considerations

Q. What strategies optimize in vitro assays for evaluating antimicrobial activity?

- MIC determination : Broth microdilution (CLSI guidelines) with S. aureus ATCC 25923 shows MIC = 8 μg/mL .

- Biofilm disruption : Crystal violet assays under microaerophilic conditions (5% CO₂) reduce biofilm mass by 60% at 16× MIC .

- Synergy testing : Checkerboard assays with ciprofloxacin (FIC index = 0.5) indicate additive effects .

Q. How should researchers address low aqueous solubility during formulation studies?

- Nanoparticle encapsulation : PLGA nanoparticles (150 nm diameter) improve solubility by 12× .

- Salt formation : Hydrochloride salts increase solubility to 1.2 mg/mL (pH 6.8) .

- Co-solvent systems : 10% DMSO/water mixtures maintain stability for >48 h at 4°C .

Data Analysis and Validation

Q. What statistical approaches are recommended for analyzing dose-response data?

- Four-parameter logistic model : Fit IC₅₀ values (95% CI) using GraphPad Prism .

- ANOVA with Tukey post-hoc : Compare treatment groups (p < 0.01 threshold) .

- Residual analysis : Identify outliers in enzymatic inhibition assays (Grubbs’ test, α = 0.05) .

Q. How can off-target effects be minimized during mechanistic studies?

- CRISPR-Cas9 knockouts : Validate target specificity in isogenic cell lines (e.g., EGFR-WT vs. EGFR-KO) .

- Proteome profiling : LC-MS/MS identifies 85% target engagement with <5% off-target binding .

- Kinase panel screens : Eurofins KinaseProfiler services assess selectivity across 468 kinases .

Comparative Studies

Q. How does this compound compare to structurally similar analogs in terms of pharmacokinetics?

- Benzylthio vs. phenylthio : Increased logD (2.8 vs. 2.1) enhances brain penetration (AUC₀–24 = 450 ng·h/mL) .

- Oxadiazole vs. thiadiazole : Oxadiazole derivatives show 3× higher metabolic stability in human liver microsomes .

- Methylthiazole vs. benzothiazole : Reduced plasma protein binding (78% vs. 92%) improves free drug concentration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。